molecular formula C7H9FO B3373635 2-Cyclohepten-1-one, 2-fluoro- CAS No. 101128-35-2

2-Cyclohepten-1-one, 2-fluoro-

Cat. No.: B3373635
CAS No.: 101128-35-2
M. Wt: 128.14 g/mol
InChI Key: IXLVMTWLZOLAGK-UHFFFAOYSA-N
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Description

2-Cyclohepten-1-one, 2-fluoro- is an organic compound with the molecular formula C7H9FO It is a derivative of cycloheptenone, where a fluorine atom is substituted at the second position of the cycloheptenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyclohepten-1-one, 2-fluoro- can be synthesized through several methods. One common approach involves the dehydrohalogenation of the ethylene ketals of 2-chloro- and 2-bromocycloheptanone, followed by hydrolysis . Another method includes the α,β-dehydrogenation of cycloheptanone via α-phenylthio and α-phenylseleno ketones, which are then subjected to oxidation and thermal treatment .

Industrial Production Methods

Industrial production of 2-Cyclohepten-1-one, 2-fluoro- typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these industrial processes are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohepten-1-one, 2-fluoro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-Cyclohepten-1-one, 2-fluoro- has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Cyclohepten-1-one, 2-fluoro- exerts its effects involves its interaction with molecular targets and pathways. As an α,β-enone, it can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone system. This reactivity is crucial in various biochemical and chemical processes .

Comparison with Similar Compounds

Similar Compounds

    2-Cyclohepten-1-one: The parent compound without the fluorine substitution.

    2-Cyclohexen-1-one: A similar compound with a six-membered ring.

    2-Cyclopenten-1-one: A five-membered ring analog.

Uniqueness

2-Cyclohepten-1-one, 2-fluoro- is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can influence the compound’s reactivity, stability, and interaction with other molecules, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-fluorocyclohept-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FO/c8-6-4-2-1-3-5-7(6)9/h4H,1-3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXLVMTWLZOLAGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(=CC1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80453712
Record name 2-Cyclohepten-1-one, 2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101128-35-2
Record name 2-Cyclohepten-1-one, 2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclohepten-1-one, 2-fluoro-
Reactant of Route 2
2-Cyclohepten-1-one, 2-fluoro-
Reactant of Route 3
2-Cyclohepten-1-one, 2-fluoro-
Reactant of Route 4
2-Cyclohepten-1-one, 2-fluoro-
Reactant of Route 5
2-Cyclohepten-1-one, 2-fluoro-
Reactant of Route 6
2-Cyclohepten-1-one, 2-fluoro-

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